molecular formula C16H26ClNO2 B2845887 1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride CAS No. 464877-42-7

1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2845887
CAS No.: 464877-42-7
M. Wt: 299.84
InChI Key: YEHHHLRVAQMZNU-UHFFFAOYSA-N
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Description

1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethylphenoxy group, a piperidinyl group, and a propanol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves a multi-step process:

    Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenyl halide.

    Nucleophilic Substitution: The 4-ethylphenyl halide is then reacted with 3-chloropropanol in the presence of a base to form 1-(4-ethylphenoxy)-3-chloropropanol.

    Piperidinyl Substitution: The final step involves the reaction of 1-(4-ethylphenoxy)-3-chloropropanol with piperidine under basic conditions to yield 1-(4-ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The piperidinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylphenoxy group can interact with hydrophobic pockets, while the piperidinyl group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
  • 1-(4-Isopropylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
  • 1-(4-Butylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Uniqueness

1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is unique due to the presence of the ethyl group, which can influence its hydrophobicity and binding affinity to targets. This makes it distinct from similar compounds with different alkyl groups, potentially leading to variations in biological activity and applications.

Properties

IUPAC Name

1-(4-ethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-2-14-6-8-16(9-7-14)19-13-15(18)12-17-10-4-3-5-11-17;/h6-9,15,18H,2-5,10-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHHHLRVAQMZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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